Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Des-Tosyl Analog
The N-tosyl group on CAS 898445-36-8 imparts a calculated logP of 3.12, approximately 1.1 log units higher than the estimated logP of ~2.0 for its des-tosyl analog, 1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea [1]. Additionally, the target compound carries four hydrogen-bond acceptors (urea carbonyl, two sulfonamide S=O, and the sulfonamide oxygen) versus two in the des-tosyl analog (urea carbonyl only), while reducing hydrogen-bond donors from two to one [2]. These differences are expected to influence passive membrane permeability, plasma protein binding, and CYP-mediated metabolism—critical parameters in both pharmacokinetic and agrochemical distribution studies.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.123 (ZINC calculation) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(2-piperidin-1-ylethyl)urea: estimated logP ≈ 2.0 (based on C₁₄H₂₀ClN₃O, MW 281.78) |
| Quantified Difference | ΔlogP ≈ +1.1 |
| Conditions | Computed physicochemical properties (ZINC database; baseline estimated from molecular formula and structural analogy) |
Why This Matters
Higher logP directly affects compound partitioning in biological and environmental systems; a ΔlogP of +1.1 corresponds to roughly a 12-fold increase in octanol-water partition coefficient, which can alter bioavailability, soil mobility, and bioaccumulation potential.
- [1] ZINC Database. ZINC12770678 (CAS 898445-36-8): logP 3.123. Des-tosyl analog (C₁₄H₂₀ClN₃O) logP estimated from molecular properties. View Source
- [2] ZINC Database. ZINC12770678: tPSA 69 Ų, HBD 1, HBA 4. Des-tosyl analog estimated tPSA ~41 Ų, HBD 2, HBA 2. View Source
